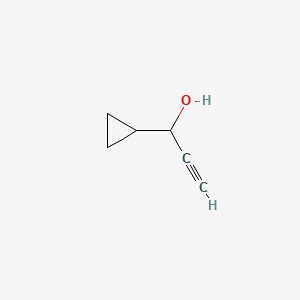

1-Cyclopropylprop-2-yn-1-ol

Übersicht

Beschreibung

Vorbereitungsmethoden

1-Cyclopropylprop-2-yn-1-ol can be synthesized through several methods. One common synthetic route involves the reaction of cyclopropanecarboxaldehyde with ethynylmagnesium bromide in tetrahydrofuran (THF) at low temperatures . The reaction mixture is typically stirred at 0°C for a few hours before being quenched with saturated aqueous ammonium chloride and warmed to room temperature . The resulting product is then purified through flash chromatography to obtain this compound with high purity .

Analyse Chemischer Reaktionen

1-Cyclopropylprop-2-yn-1-ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form cyclopropylpropan-1-ol using reducing agents like lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-Cyclopropylprop-2-yn-1-ol has various applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 1-Cyclopropylprop-2-yn-1-ol exerts its effects involves its interaction with various molecular targets. The compound can act as a substrate or inhibitor for certain enzymes, affecting metabolic pathways and biochemical reactions. Its cyclopropyl group can introduce strain into molecular structures, influencing the reactivity and stability of the compound .

Vergleich Mit ähnlichen Verbindungen

1-Cyclopropylprop-2-yn-1-ol can be compared with other similar compounds, such as:

1-Cyclopropylprop-2-yn-1-amine: Similar structure but with an amine group instead of a hydroxyl group.

1-Cyclopropylprop-2-yn-1-thiol: Similar structure but with a thiol group instead of a hydroxyl group.

1-Cyclopropylprop-2-yn-1-ether: Similar structure but with an ether group instead of a hydroxyl group.

These compounds share the cyclopropylprop-2-yn backbone but differ in their functional groups, leading to variations in their chemical properties and reactivity.

Biologische Aktivität

1-Cyclopropylprop-2-yn-1-ol, also known as (1S)-1-cyclopropylprop-2-yn-1-ol, is an organic compound with significant potential in medicinal chemistry and biological research. This compound features a unique structure characterized by a cyclopropyl group attached to a propynyl alcohol moiety, which imparts distinct chemical properties. This article provides an overview of its biological activities, synthesis methods, and relevant case studies.

Molecular Formula: C₆H₈O

Molecular Weight: 96.13 g/mol

IUPAC Name: (1S)-1-cyclopropylprop-2-yn-1-ol

Physical State: Colorless liquid with a pungent odor

Table 1: Key Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₈O |

| Molecular Weight | 96.13 g/mol |

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents |

Biological Activities

Research indicates that this compound exhibits various biological activities, including antimicrobial, antifungal, and potential anticancer properties. Its mechanism of action often involves interactions with specific enzymes or proteins, potentially inhibiting their activity through binding at active sites.

Antimicrobial and Antifungal Properties

Studies have shown that this compound possesses antimicrobial and antifungal activities. The mechanism typically involves the inhibition of enzyme activity critical for microbial survival. For instance, it has been reported to inhibit the growth of certain bacterial strains and fungi, suggesting its potential as a therapeutic agent in treating infections .

Case Study: Enzyme Inhibition

A notable study explored the enzyme-inhibitory effects of this compound on specific targets involved in metabolic pathways. The compound was found to bind effectively to the active sites of these enzymes, leading to decreased substrate turnover and altered metabolic profiles in test organisms .

Synthesis Methods

The synthesis of this compound typically involves the reaction of cyclopropylacetylene with formaldehyde under basic conditions. Various synthetic routes have been developed to optimize yield and purity.

Table 2: Synthetic Routes for this compound

| Route Description | Conditions |

|---|---|

| Reaction with cyclopropylacetylene | Base (NaOH or KOH), formaldehyde |

| Oxidation followed by reduction | Use of oxidizing agents like KMnO₄ |

| Substitution reactions | Reagents like thionyl chloride or PBr₃ |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The cyclopropyl and alkyne groups facilitate binding to enzyme active sites, thereby inhibiting their catalytic functions. This interaction can lead to significant changes in cellular processes, making it a candidate for drug development .

Comparison with Similar Compounds

The unique structure of this compound distinguishes it from similar compounds:

Table 3: Comparison with Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| (1R)-1-Cyclopropylprop-2-yn-1-ol | Enantiomer with different stereochemistry | Exhibits different biological activity profiles |

| Cyclopropylacetylene | Lacks the hydroxyl group | Simpler structure, less functional diversity |

| Propargyl Alcohol | Similar alkyne functionality | Does not contain the cyclopropyl group |

Eigenschaften

IUPAC Name |

1-cyclopropylprop-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O/c1-2-6(7)5-3-4-5/h1,5-7H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFQRIJRWUCDRPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(C1CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50321813 | |

| Record name | 1-cyclopropylprop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50321813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1656-85-5 | |

| Record name | 1656-85-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=382127 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-cyclopropylprop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50321813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.